N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
Description
N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a dimethyloxolan and a dimethylpyrazol group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-11-13(2)21(20-12)16-7-5-15(6-8-16)17(22)19-18(4)9-10-23-14(18)3/h5-8,11,14H,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOFSVFWRHXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Dimethyloxolan Group: The oxolan ring can be introduced via a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzamide intermediate.
Attachment of the Dimethylpyrazol Group: The final step involves the formation of the pyrazol ring, which can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones, followed by coupling with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential pharmacological agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The dimethyloxolan and dimethylpyrazol groups may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The unique combination of the dimethyloxolan and dimethylpyrazol groups in this compound may confer distinct chemical and biological properties compared to other benzamide derivatives. These properties could include enhanced stability, solubility, or specific interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
